molecular formula C8H11N3O B2965069 N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 1339083-45-2

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No. B2965069
CAS RN: 1339083-45-2
M. Wt: 165.196
InChI Key: FSWLOFXQDUIMJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure of “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly detailed in the available resources. These properties can include things like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antitumor/Antimicrobial Activities

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide and its derivatives have been studied for their potential in synthesizing various compounds with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the formation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil, a standard in cancer treatment (Riyadh, 2011).

DNA Sequence-Specific Alkylating Agents

Another application involves the use of sequence-specific alkylating agents for gene regulation. N-Methylpyrrole and N-methylimidazole polyamides, including derivatives of this compound, have shown promise in binding to the minor groove of the DNA duplex in a sequence-specific fashion. These compounds possess gene-silencing activities and potential against human cancer cell lines (Bando & Sugiyama, 2006).

Catalysis in Chemical Synthesis

The compound has been explored in the context of catalysis, particularly in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process has led to the synthesis of N-substituted nicotinamides and related compounds, which are of significant biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Drug Delivery Applications

In the field of drug delivery, poly(N-isopropyl acrylamide), a derivative, has been investigated. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process that allows for the creation of thermoresponsive polymers, has significant implications for targeted drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).

Fluorescent Probes

N-Methylpyrrole (Py)-N-methylimidazole-(Im) polyamides, related to this compound, have been conjugated with fluorophores, creating conjugates useful for detecting specific DNA sequences. This has potential applications in biological imaging and the characterization of protein-DNA complexes (Han, Sugiyama, & Harada, 2016).

Mechanism of Action

The mechanism of action of “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” is not detailed in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if the compound is not used in a biological context .

Safety and Hazards

The safety and hazards associated with “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” are not detailed in the available resources. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-8(12)9-6-7-4-5-10-11(7)2/h3-5H,1,6H2,2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWLOFXQDUIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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